4-Bromo-2,5-dimethylthiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-dimethylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid are currently unknown . This compound belongs to the class of organic compounds known as thiophene carboxylic acids . These compounds are characterized by a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .
Mode of Action
Other thiophene derivatives have been shown to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives are known to play a role in various biological processes, including anti-inflammatory, antimicrobial, and anticancer activities .
Result of Action
Other thiophene derivatives have been shown to have various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Biochemical Analysis
Cellular Effects
Given the compound’s structural similarity to other thiophene derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects require further experimental validation.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2,5-dimethoxythiophene-3-carboxylic acid is not well-established. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid typically involves the bromination of 2,5-dimethylthiophene followed by carboxylation. One common method is the Friedel–Crafts acylation of 2,5-dimethylthiophene with 2,5-dimethylthiophene-3-carboxylic acid chloride in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). This reaction yields the desired ketone, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various brominated derivatives, while nucleophilic substitution can produce a range of substituted thiophenes .
Scientific Research Applications
4-Bromo-2,5-dimethylthiophene-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylthiophene-3-carboxylic acid
- 4-Bromo-2,5-dimethylthiophene
- 2,5-Dimethylthiophene
Uniqueness
4-Bromo-2,5-dimethylthiophene-3-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups on the thiophene ring.
Properties
IUPAC Name |
4-bromo-2,5-dimethylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-3-5(7(9)10)6(8)4(2)11-3/h1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIDTNDGGKOVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518330-09-1 |
Source
|
Record name | 4-bromo-2,5-dimethylthiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.